molecular formula C18H19N5O3 B2865217 1-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1203084-62-1

1-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2865217
CAS RN: 1203084-62-1
M. Wt: 353.382
InChI Key: QWNZQVBNYIDZEW-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Compounds bearing the 1,4-dihydropyridine nucleus have been recognized for their antihypertensive and coronary vessel dilating properties. They are prepared through condensation reactions involving enamines and ylidene acid esters (Abernathy, 1978).
  • The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes leads to the synthesis of various heterocyclic derivatives, including dihydropyridinones, demonstrating the versatility of these frameworks in organic synthesis (Bacchi et al., 2005).

Biological Activities

  • Novel pyrazolopyrimidines derivatives, related to the queried compound through their heterocyclic core, have shown promising anticancer and anti-5-lipoxygenase activities. Such compounds are synthesized via condensation reactions and evaluated for their structure-activity relationships, highlighting the importance of heterocyclic compounds in developing new therapeutics (Rahmouni et al., 2016).

properties

IUPAC Name

1-methyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-21-11-6-9-14(17(21)25)16(24)19-10-12-23-18(26)22(2)15(20-23)13-7-4-3-5-8-13/h3-9,11H,10,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNZQVBNYIDZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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